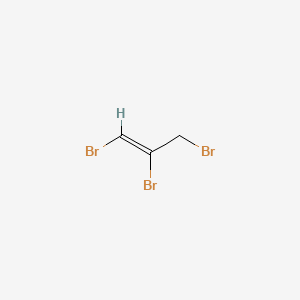

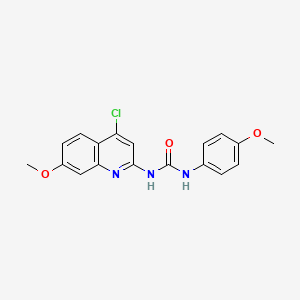

![molecular formula C29H25FN2O3 B11956403 ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate CAS No. 853334-43-7](/img/structure/B11956403.png)

ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs. Indoles play a crucial role in cell biology and have garnered attention due to their biological activity. Our focus here is on this specific compound, which features a complex structure containing both indole and benzimidazole moieties.

Métodos De Preparación

Synthetic Routes:: The synthesis of ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves several steps

Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize catalysts, high-yield reactions, and purification techniques to achieve large-scale synthesis.

Análisis De Reacciones Químicas

Reactivity:: This compound likely undergoes various chemical reactions, including:

Oxidation: Oxidative processes can modify functional groups.

Reduction: Reduction reactions may alter the compound’s structure.

Substitution: Substituting functional groups can lead to diverse derivatives.

Fluorination: To introduce the fluorine atom, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used.

Benzoylation: Benzoyl chloride or benzoyl bromide can benzoylate the indole ring.

Alkylation: Ethylation (adding an ethyl group) can occur under basic conditions.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential to identify these products.

Aplicaciones Científicas De Investigación

Chemistry::

Drug Discovery: Researchers explore indole derivatives for potential drug candidates due to their diverse biological activities.

Catalysis: Indoles serve as catalysts in various organic transformations.

Anticancer Properties: Investigate its potential as an anticancer agent.

Antimicrobial Activity: Assess its effectiveness against microbes.

Biological Targets: Identify molecular targets affected by this compound.

Pharmaceuticals: Evaluate its use in drug formulations.

Agrochemicals: Explore applications in crop protection.

Mecanismo De Acción

Understanding the compound’s mechanism involves studying its interactions with cellular components. Specific molecular targets and pathways remain to be elucidated through research.

Comparación Con Compuestos Similares

While I don’t have a direct comparison, other benzimidazole-containing compounds and indole derivatives may share structural features. Exploring related literature can provide insights into its uniqueness.

Propiedades

Número CAS |

853334-43-7 |

|---|---|

Fórmula molecular |

C29H25FN2O3 |

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C29H25FN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |

Clave InChI |

JKPZUIYDJUKLKG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=C(C(=C3)C)C)CC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)

![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)